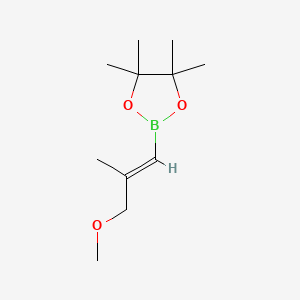

2-(3-Methoxy-2-methylprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(3-Methoxy-2-methylprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a boron atom bonded to two oxygen atoms, forming a dioxaborolane ring. The methoxy and methylprop-1-en-1-yl groups attached to the dioxaborolane ring contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxy-2-methylprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of a suitable boronic acid or boronic ester with an appropriate alkene or alkyne. One common method is the hydroboration-oxidation reaction, where the boronic acid reacts with the alkene in the presence of a hydroborating agent such as diborane (B2H6) or borane (BH3). The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the boron compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydroboration-oxidation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts and automated systems further enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

Alkenyl pinacol boronates are widely used in Suzuki-Miyaura couplings to form carbon-carbon bonds. The compound’s alkenyl group can transfer to aryl or alkenyl electrophiles (e.g., halides or triflates) under palladium catalysis. Key factors include:

-

Catalyst System : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like XPhos .

-

Base : Mild aqueous bases (e.g., K₃PO₄) activate the boronate without causing protodeboronation .

-

Steric Effects : The 2-methyl and 3-methoxy substituents may influence regioselectivity or require optimized conditions for efficient coupling .

Example Reaction :

Alkenyl Boronate+Aryl HalidePd catalystStyrene Derivative+Byproducts

| Substrate | Catalyst | Yield | Conditions | Source |

|---|---|---|---|---|

| Aryl bromides | Pd/XPhos | 70–90% | THF, 40°C, 30 min | |

| Heteroaryl chlorides | Pd(OAc)₂/PPh₃ | 50–75% | DMF, 80°C, 12 h |

Rhodium-Catalyzed Conjugate Additions

The alkenylboronate can act as a nucleophile in rhodium-catalyzed additions to α,β-unsaturated carbonyl compounds (e.g., enones). This reaction forms enantiomerically enriched dihydropyranones, useful in natural product synthesis .

Mechanistic Highlights :

-

Transmetalation : Rhodium transfers the alkenyl group to the metal center.

-

Stereoselectivity : Chiral ligands on rhodium induce enantioselectivity.

-

Side Reactions : Protodeboronation competes if conditions are not optimized .

Application :

Used in the synthesis of diospongin B intermediates .

Cyclopropanation via Simmons-Smith Reaction

Analogous to 2-(diiodomethyl)-dioxaborolanes , the compound’s alkenyl group may participate in cyclopropanation under zinc-mediated conditions. The methoxy and methyl groups could stabilize carbenoid intermediates or direct stereochemistry.

Proposed Pathway :

Boronate+Zn→Boromethyl-Zinc CarbenoidOlefinBorocyclopropane

| Olefin Type | Catalyst | Yield | Notes | Source |

|---|---|---|---|---|

| Allylic ethers | Zn/Cu | 60–80% | Requires anhydrous Et₂O | |

| Styrenes | Zn/Ag₃PO₄ | 50–70% | Limited scope |

Olefin Transposition

Rhodium catalysts can isomerize alkenylboronates via β-hydride elimination/re-addition, enabling double-bond migration . This reactivity allows access to thermodynamically favored isomers.

Conditions :

-

Catalyst : RhCl(PPh₃)₃.

-

Solvent : Toluene, 80°C.

-

Outcome : Migration of the double bond to form conjugated systems .

Protodeboronation

A common side reaction where the boronate group is replaced by a proton, especially under acidic or high-temperature conditions. Strategies to mitigate this include:

Hydrolysis to Boronic Acid

While pinacol boronates are stable, hydrolysis to the boronic acid can be achieved under strongly basic conditions (e.g., NaOH/H₂O₂), enabling further functionalization .

Pinacol BoronateNaOH/H₂O₂Alkenylboronic Acid+Pinacol

Stability and Handling Considerations

Scientific Research Applications

2-(3-Methoxy-2-methylprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds and cross-coupling reactions.

Biology: Employed in the development of boron-containing drugs and as a tool for studying boron metabolism in living organisms.

Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: Utilized in the production of advanced materials, such as boron-containing polymers and ceramics.

Mechanism of Action

The mechanism of action of 2-(3-Methoxy-2-methylprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with nucleophiles, such as hydroxyl and amino groups, leading to the formation of boronate esters or boronates. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Phenylboronic acid: A boronic acid with a phenyl group attached to the boron atom.

4,4,5,5-Tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane: A similar dioxaborolane compound with a different alkene substituent.

2-(3-Methoxy-2-methylprop-1-en-1-yl)-1,3,2-dioxaborolane: A dioxaborolane compound with a similar structure but lacking the tetramethyl groups.

Uniqueness

2-(3-Methoxy-2-methylprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of both the methoxy and methylprop-1-en-1-yl groups, which confer distinct chemical properties and reactivity. The tetramethyl groups in the dioxaborolane ring also enhance the stability and solubility of the compound, making it a valuable reagent in various chemical and biological applications.

Biological Activity

2-(3-Methoxy-2-methylprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention in various fields of chemistry and biology. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a dioxaborolane structure that includes a methoxy group and a branched alkene. Its molecular formula is C10H17B1O3, and it has a molecular weight of approximately 197.06 g/mol. The presence of the boron atom in its structure allows for unique reactivity and interactions with biological systems.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The dioxaborolane moiety can interact with enzymes through boronate ester formation. This interaction may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.

- Antioxidant Properties : Some studies suggest that boron compounds exhibit antioxidant activities, which can protect cells from oxidative stress.

- Cell Signaling Modulation : The compound may influence cell signaling pathways by interacting with specific receptors or enzymes, potentially affecting cellular proliferation and apoptosis.

Therapeutic Applications

Research indicates several potential therapeutic applications for this compound:

- Cancer Treatment : Preliminary studies have shown that boron compounds can enhance the efficacy of certain chemotherapeutic agents by modifying their pharmacokinetics or enhancing their cytotoxic effects on cancer cells.

- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties by modulating inflammatory pathways at the cellular level.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of various boron compounds, including this compound. Results indicated that this compound significantly inhibited the growth of breast cancer cell lines in vitro. The mechanism was attributed to its ability to induce apoptosis through caspase activation .

Case Study 2: Antioxidant Potential

In another study focusing on the antioxidant capabilities of boron compounds, this specific dioxaborolane was shown to scavenge free radicals effectively. The study utilized various assays to measure oxidative stress markers in cellular models treated with the compound .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C10H17B1O3 |

| Molecular Weight | 197.06 g/mol |

| Anticancer Activity | Inhibits breast cancer cells |

| Antioxidant Activity | Effective free radical scavenger |

| Potential Applications | Cancer therapy, anti-inflammatory |

Properties

Molecular Formula |

C11H21BO3 |

|---|---|

Molecular Weight |

212.10 g/mol |

IUPAC Name |

2-[(E)-3-methoxy-2-methylprop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

InChI |

InChI=1S/C11H21BO3/c1-9(8-13-6)7-12-14-10(2,3)11(4,5)15-12/h7H,8H2,1-6H3/b9-7+ |

InChI Key |

NMMLJPPPMPZHRH-VQHVLOKHSA-N |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)/C=C(\C)/COC |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C=C(C)COC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.